molecular formula C22H23BrN4O B2484527 (4-((4-Bromo-2-methylphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(piperidin-1-yl)methanone CAS No. 1251693-43-2

(4-((4-Bromo-2-methylphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(piperidin-1-yl)methanone

Cat. No. B2484527
CAS RN: 1251693-43-2
M. Wt: 439.357
InChI Key: LQZDRBRGLUKIBU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to the subject molecule often involves multi-step reactions, including acylation, Grignard reactions, and etherification processes. For example, Jones et al. (1979) described a synthesis route starting from beta-tetralone acylation, followed by a Grignard reaction, leading to novel dihydronaphthalene isomers with significant antiestrogenic activity (Jones et al., 1979). Jing et al. (2018) developed an environmentally friendly synthesis approach for related compounds using UV light-induced intramolecular rearrangement, highlighting the advancements in green chemistry (Jing et al., 2018).

Molecular Structure Analysis

The crystal structure of related compounds can reveal detailed information about molecular conformation and interactions. For instance, Revathi et al. (2015) investigated the crystal structure of a compound with similar piperidinyl methanone elements, providing insights into the molecular arrangement and hydrogen bonding patterns (Revathi et al., 2015).

Chemical Reactions and Properties

Chemical reactions involving the compound of interest often highlight its reactivity towards various reagents, which is crucial for its potential applications in synthesis and drug development. The work by Balderson et al. (2007) on enaminones, for example, showcases the importance of understanding intramolecular hydrogen bonding and its impact on molecular stability and reactivity (Balderson et al., 2007).

Physical Properties Analysis

The physical properties of such compounds, including melting points, solubility, and crystal form, are essential for their application in pharmaceutical formulations. Karthik et al. (2021) conducted thermal and structural studies on a similar compound, emphasizing the importance of thermal stability and crystallography in the assessment of material properties (Karthik et al., 2021).

Chemical Properties Analysis

The chemical properties, including reactivity, stability under various conditions, and interactions with biological targets, are key to the development of pharmaceutical agents. Jiang et al. (2008) discovered a series of compounds with potent apoptosis-inducing activity, demonstrating the potential therapeutic applications of molecules within this chemical class (Jiang et al., 2008).

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : Various synthesis techniques have been explored for similar naphthyridine and piperidinyl methanone derivatives. For instance, microwave-induced Friedlander condensation has been developed for the rapid synthesis of 1,8-naphthyridines, showcasing an efficient method for creating heterocycles with potential pharmacological activities (Mogilaiah & Reddy, 2002).

  • Characterization and Crystal Structures : The crystal structure of related compounds, such as adducts comprising piperidin-1-yl substituents, reveals intricate details about molecular conformation and intermolecular interactions, which are crucial for understanding their chemical behavior and potential binding mechanisms (Revathi et al., 2015).

Biological Interactions and Potential Applications

  • Anticancer Activity : Naphthyridine derivatives have been investigated for their anticancer activities. A novel compound showed significant anticancer activity in human melanoma cells, indicating the potential of such compounds for therapeutic applications (Kong et al., 2018).

  • Antimicrobial Activity : Novel 1-[3-(1,8-Naphthyridin-2-yl)phenyl]-3-arylurea derivatives have been synthesized and evaluated for their antimicrobial activity, showing inhibitory effects on bacterial growth, which highlights their potential as antimicrobial agents (Bhasker et al., 2018).

  • Neuroprotective Activities : Aryloxyethylamine derivatives, which share structural features with the compound of interest, have been explored for their neuroprotective effects, showing potential in protecting cells against glutamate-induced cell death. This research suggests the possibility of utilizing similar compounds for neuroprotective therapies (Zhong et al., 2020).

properties

IUPAC Name

[4-(4-bromo-2-methylanilino)-7-methyl-1,8-naphthyridin-3-yl]-piperidin-1-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23BrN4O/c1-14-12-16(23)7-9-19(14)26-20-17-8-6-15(2)25-21(17)24-13-18(20)22(28)27-10-4-3-5-11-27/h6-9,12-13H,3-5,10-11H2,1-2H3,(H,24,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQZDRBRGLUKIBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=C(C(=C2C=C1)NC3=C(C=C(C=C3)Br)C)C(=O)N4CCCCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23BrN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-((4-Bromo-2-methylphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(piperidin-1-yl)methanone

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